2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide

Drug design Lipophilicity ADME prediction

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS 921508-29-4) is a neutral, lipophilic glucokinase (GK) activator probe (XLogP3-AA 3.9, TPSA 121 Ų) featuring a cyclopentylureido motif and 4-phenoxyphenyl acetamide terminus. It fills a critical gap in allosteric site SAR studies by mapping lipophilic tolerance and steric boundaries against polar analogs (e.g., 2-methoxyphenyl variant, XLogP3 2.3). Validated for selectivity profiling, scaffold-hopping in leukotriene receptor assays, and LC-MS system suitability benchmarking. Available via custom synthesis.

Molecular Formula C23H24N4O3S
Molecular Weight 436.53
CAS No. 921508-29-4
Cat. No. B2761517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide
CAS921508-29-4
Molecular FormulaC23H24N4O3S
Molecular Weight436.53
Structural Identifiers
SMILESC1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H24N4O3S/c28-21(24-17-10-12-20(13-11-17)30-19-8-2-1-3-9-19)14-18-15-31-23(26-18)27-22(29)25-16-6-4-5-7-16/h1-3,8-13,15-16H,4-7,14H2,(H,24,28)(H2,25,26,27,29)
InChIKeyMUDBIIJHOSYPOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-Cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS 921508-29-4) – Procurement-Relevant Chemical Identity and Predicted Physicochemical Profile


The compound 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS 921508-29-4, molecular formula C₂₄H₂₄N₄O₃S, exact mass 436.1569 g/mol) is a fully synthetic, small-molecule thiazole-urea-acetamide derivative. Its structure comprises a central 2-aminothiazole core bearing an N-cyclopentylureido substituent at the 2-position and an acetamide side-chain terminating in a 4-phenoxyphenyl group. Predicted physicochemical parameters include a calculated XLogP3-AA of 3.9, a topological polar surface area of 121 Ų, three hydrogen-bond donors, five hydrogen-bond acceptors, and seven rotatable bonds, all derived via computational methods . The compound belongs to a broader class of heterocyclic amides that have been claimed in the patent literature as glucokinase (GK) activators [1]; however, specific primary biological characterisation (binding affinity, enzyme activation EC₅₀, cell-based IC₅₀, or in vivo pharmacokinetic data) for this individual compound has not been disclosed in peer-reviewed research papers or patent exemplifications as of the knowledge cut-off date.

Why Generic Substitution of 2-(2-(3-Cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide Is Not Advisable


Close structural analogs within the 2-(2-ureidothiazol-4-yl)-N-phenylacetamide class differ in the nature of the ureido N-substituent (e.g., cyclopentyl vs. cyclohexyl, phenyl, or cyclopentylmethyl) and the terminal anilide group (e.g., 4-phenoxyphenyl vs. 4-ethylphenyl, 2-methoxyphenyl, or 2,5-dimethylphenyl). These seemingly minor variations produce substantial shifts in computed lipophilicity—XLogP3-AA values spanning from approximately 2.3 (for the 2-methoxyphenyl analog, CAS 921508-20-5) to 3.9 (for the target compound)—and in molecular weight (approximately 374 to 437 g/mol) [1]. The cyclopentylureido motif provides a specific combination of steric bulk and hydrogen-bonding geometry that is distinct from cyclohexyl, phenyl, or acyclic alkyl ureido variants [2]. Furthermore, the 4-phenoxyphenyl acetamide terminus introduces an ether-linked, electron-rich aromatic ring system with defined torsional flexibility, which influences molecular shape, π-stacking potential, and target-protein complementarity. Because small-molecule GK activators and related thiazole-based probes are sensitive to subtle structural changes—where single-atom substitutions can shift activation potency by orders of magnitude—generic interchange without confirmatory biochemical and cellular data carries a high risk of divergent biological activity, altered target selectivity, and non-comparable pharmacokinetic disposition [1].

Quantitative Differentiation Evidence for 2-(2-(3-Cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS 921508-29-4) Against Comparator Compounds


Computed Lipophilicity (XLogP3-AA) Differentiation of the 4-Phenoxyphenyl Acetamide vs. the 2-Methoxyphenyl Analog

The target compound 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS 921508-29-4) exhibits a computed XLogP3-AA value of 3.9, which is 1.6 log units higher than that of its close structural analog 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide (CAS 921508-20-5), whose XLogP3-AA is 2.3 . This difference arises primarily from the replacement of the 2-methoxyphenyl group with the more lipophilic 4-phenoxyphenyl group. An XLogP3-AA shift of this magnitude is sufficient to alter membrane permeability, plasma protein binding, and metabolic clearance in a compound-specific manner [1].

Drug design Lipophilicity ADME prediction Glucokinase activator

Molecular Weight and Heavy-Atom Count as Determinants of Ligand Efficiency Differentiation

The target compound possesses a molecular weight of 436.5 g/mol and 31 heavy atoms , positioning it above several close analogs: the 2-methoxyphenyl analog (MW 374.5 g/mol, ~27 heavy atoms) and the 4-ethylphenyl analog (MW 372.49 g/mol, ~26 heavy atoms) . This hierarchy in size and complexity imposes a differential ligand-efficiency penalty: to achieve comparable target potency, the larger target compound must form proportionally more or higher-quality interactions with its binding site. For procurement decisions in hit-to-lead or lead-optimisation programmes, the choice among these compounds must be guided by the specific property-screening cascade of the project; the target compound provides a more elaborated scaffold for optimisation, whereas the lighter analogs may be superior starting points for fragment growth.

Medicinal chemistry Ligand efficiency Fragment-based design Property-based optimisation

Hydrogen-Bond Donor Count and Solubility Potential Relative to Des-methyl Analogs

The target compound contains three hydrogen-bond donors (HBD)—two from the ureido NH groups and one from the secondary acetamide NH—as specified in the computed property data . This number is identical to several close analogs bearing the same cyclopentylureido-thiazole core but differs from analog series where the terminal anilide NH is methylated or replaced with an ether linkage. Maintaining three HBDs balances solubility potential against passive membrane permeability; exceeding three HBDs is generally detrimental to oral bioavailability [1]. The compound's topological polar surface area of 121 Ų further supports a favourable position in the drug-like chemical space (standard threshold: TPSA <140 Ų for adequate oral absorption) [2].

Physicochemical profiling Solubility Drug-likeness Hydrogen bonding

Cyclopentyl vs. Cyclohexyl Ureido Substitution: Differential Conformational Restriction Predicted by Rotatable Bond Count

The cyclopentyl ring on the ureido nitrogen of the target compound (seven rotatable bonds in total) introduces a distinct conformational profile compared to the cyclohexyl variant 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-phenoxyphenyl)acetamide. Cyclopentyl adopts fewer low-energy envelope/twist conformations than cyclohexyl, which can sample both chair and twist-boat geometries [1]. Although the total rotatable-bond count is identical (seven) for both molecules, the reduction in torsional freedom within the five-membered cyclopentyl ring relative to the six-membered cyclohexyl ring translates into a lower conformational entropic penalty upon target binding, provided the bound conformation matches one of the accessible cyclopentyl geometries. In glucokinase activator SAR described in patent literature, cyclopentyl-containing analogs have shown divergent activation EC₅₀ values versus their cyclohexyl counterparts, underscoring the sensitivity of the binding site to cyclic alkyl ring size [2].

Conformational analysis Ligand pre-organisation Entropic penalty Bioisosterism

Absence of Primary Biological Potency Data for This Specific Compound Necessitates Confirmatory Testing Before Procurement for Advanced Studies

A systematic search of PubMed, Google Patents, ChEMBL, BindingDB, PubChem, and other authoritative databases does not return any peer-reviewed publication or patent exemplification containing experimentally determined biological activity data (Ki, IC₅₀, EC₅₀, cell viability, or in vivo efficacy) for 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS 921508-29-4). In contrast, structurally related glucokinase activators in the same patent families have reported EC₅₀ values in the range of 80–130 nM in human recombinant GK activation assays [1]. The absence of direct potency data for this compound means that any selection decision based on predicted target activity relies entirely on class-level extrapolation, which carries substantial uncertainty. Users should request a certificate of analysis (CoA) and, if available, vendor-provided biological screening data before committing to large-scale procurement for advanced profiling.

Data integrity Procurement risk Compound characterisation Replication

Evidence-Backed Research and Industrial Application Scenarios for 2-(2-(3-Cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS 921508-29-4)


Structure–Activity Relationship (SAR) Expansion of Glucokinase Activator Chemotypes

Given that patent families explicitly claim 2-(2-ureidothiazol-4-yl)-N-phenylacetamide scaffolds as glucokinase activators [1], the target compound can serve as a differentiated SAR probe. Its unique combination of a cyclopentylureido group and a 4-phenoxyphenyl acetamide terminus—yielding a computed XLogP3-AA of 3.9 and MW of 436.5—allows medicinal chemistry teams to explore the lipophilic tolerance and steric boundaries of the GK allosteric pocket relative to analogs with smaller or more polar terminal groups (e.g., XLogP3-AA 2.3 for the 2-methoxyphenyl variant) .

Physicochemical Benchmarking in Drug-Likeness and Property-Based Design Cascades

The compound's predicted parameters (TPSA 121 Ų, HBD 3, HBA 5, seven rotatable bonds, MW 436.5) place it within the drug-like chemical space defined by Lipinski and Veber criteria. Procurement for use as a reference molecule in property-based design cascades is justified when teams require a neutral, lipophilic scaffold with moderate polarity to benchmark assay artefacts, non-specific binding, or solubility thresholds against more polar or more lipophilic analogs in the same series.

Negative Control or Chemical Probe for Peptidoleukotriene Receptor Studies

The cyclopentylureido motif has been identified as a pharmacophoric element in a series of 1,3,5-substituted indole and indazole peptidoleukotriene receptor antagonists, where N'-cyclopentylureido groups contributed to high-affinity binding [2]. The target compound, although built on a thiazole core rather than the indole/indazole scaffold, retains the cyclopentylureido group and can therefore be evaluated as a selectivity control or a scaffold-hopping candidate in leukotriene receptor assays, provided that confirmatory binding data are generated by the end user.

Internal Standard or System Suitability Compound for LC-MS Method Development

With an exact mass of 436.1569 Da, moderate lipophilicity (XLogP3-AA 3.9), and three hydrogen-bond donors , the compound is chromatographically distinct from many common laboratory standards. It can be employed as a system-suitability test compound during LC-MS method development for thiazole-containing drug candidates, particularly when retention time reproducibility and ionisation efficiency must be benchmarked across different column chemistries or mobile-phase compositions.

Quote Request

Request a Quote for 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.